molecular formula C7H6BNO2S B8772690 Thieno[2,3-c]pyridin-2-ylboronic acid

Thieno[2,3-c]pyridin-2-ylboronic acid

Cat. No.: B8772690
M. Wt: 179.01 g/mol
InChI Key: VGQMFOCNZNODOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-c]pyridin-2-ylboronic acid is a useful research compound. Its molecular formula is C7H6BNO2S and its molecular weight is 179.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

thieno[2,3-c]pyridin-2-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-1-2-9-4-6(5)12-7/h1-4,10-11H

InChI Key

VGQMFOCNZNODOH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(S1)C=NC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of thieno[2,3-c]pyridine (2.040 g, 15.09 mmol) in anhydrous THF (50 mL) was added n-butyllithium (6.64 mL, 16.60 mmol) dropwise. The reaction mixture was stirred for 60 minutes at −78° C. A solution of triisopropyl borate (4.16 mL, 18.11 mmol) was added and the reaction mixture was stirred for 30 minutes at −78° C. The solution was allowed to warm to room temperature over a 2 hour period. TLC showed the reaction was complete. Aqueous HCl (1N, 1000 mL) and DCM (500 mL) were added to the reaction mixture. The aqueous and organic layers were separated. The aqueous layer was concentrated to a volume of 500 mL and a solid precipitate was filtered and dried to give the title compound as off-white, needle-shaped crystals (2.4 g, 74%). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.24 (s, 1H), 8.41 (d, J=4.80 Hz, 1H), 8.66 (d, J=6.32 Hz, 1H), 9.10 (br s, 2H), 9.72 (br s, 1H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.